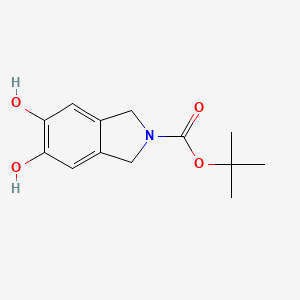
tert-butyl 5,6-dihydroxy-2,3-dihydro-1H-isoindole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 5,6-dihydroxy-2,3-dihydro-1H-isoindole-2-carboxylate is a compound belonging to the class of isoindole derivatives. Isoindoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities .
Preparation Methods
The synthesis of tert-butyl 5,6-dihydroxy-2,3-dihydro-1H-isoindole-2-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes in the presence of an acid catalyst . Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Tert-butyl 5,6-dihydroxy-2,3-dihydro-1H-isoindole-2-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Tert-butyl 5,6-dihydroxy-2,3-dihydro-1H-isoindole-2-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 5,6-dihydroxy-2,3-dihydro-1H-isoindole-2-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
Tert-butyl 5,6-dihydroxy-2,3-dihydro-1H-isoindole-2-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 5-bromo-1-oxo-2,3-dihydro-1H-isoindole-2-carboxylate: This compound has a bromine substituent, which can significantly alter its reactivity and biological activity.
Tert-butyl 6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate: This compound has a similar structure but differs in the position of the hydroxyl group and the presence of an isoquinoline ring.
3,5-Di-tert-butyl-2-hydroxybenzaldehyde: Although not an isoindole derivative, this compound shares the tert-butyl and hydroxyl functional groups, making it a useful comparison for studying the effects of these groups on chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H17NO4 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
tert-butyl 5,6-dihydroxy-1,3-dihydroisoindole-2-carboxylate |
InChI |
InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14-6-8-4-10(15)11(16)5-9(8)7-14/h4-5,15-16H,6-7H2,1-3H3 |
InChI Key |
KQWRHBSEVFOOCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CC(=C(C=C2C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


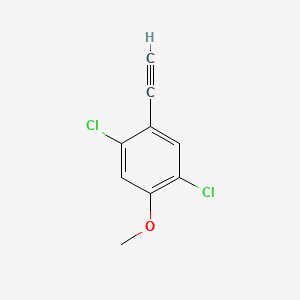
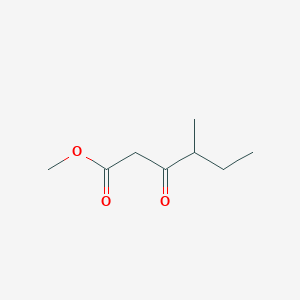
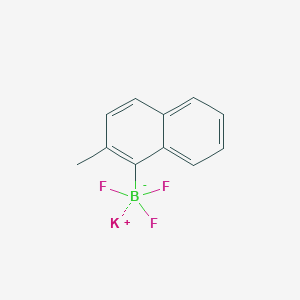
![[6-(1,1,2,2,2-Pentafluoroethyl)pyridin-3-yl]methanol](/img/structure/B13488296.png)
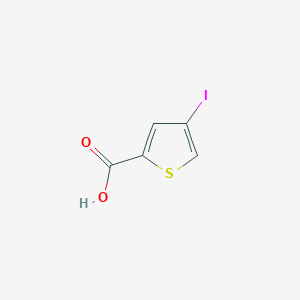
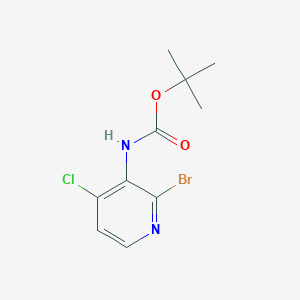
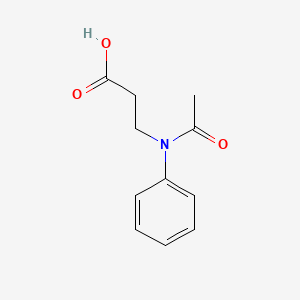
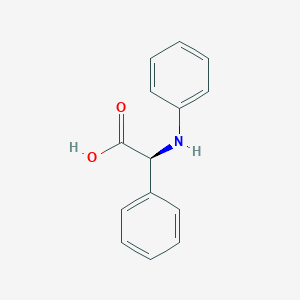
![2-Methanesulfonyl-2,6-diazaspiro[3.5]nonane, trifluoroacetic acid](/img/structure/B13488317.png)

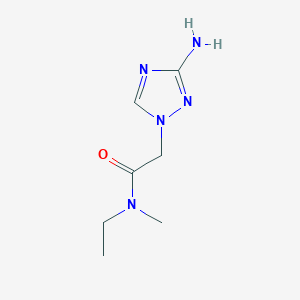
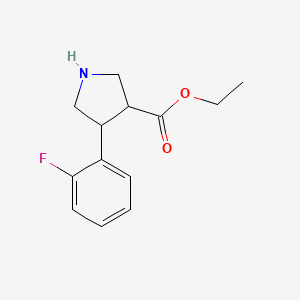
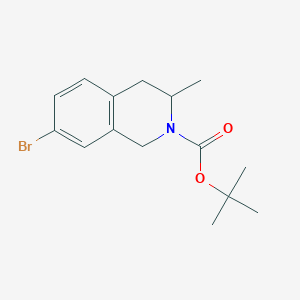
![benzyl N-[1-(2-bromophenyl)-2-methylpropan-2-yl]carbamate](/img/structure/B13488344.png)
